2(3H)-Benzoxazolone, 6-benzoyl-3-(chloroacetyl)-
CAS No.: 95923-41-4
Cat. No.: VC17296635
Molecular Formula: C16H10ClNO4
Molecular Weight: 315.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 95923-41-4 |
|---|---|
| Molecular Formula | C16H10ClNO4 |
| Molecular Weight | 315.71 g/mol |
| IUPAC Name | 6-benzoyl-3-(2-chloroacetyl)-1,3-benzoxazol-2-one |
| Standard InChI | InChI=1S/C16H10ClNO4/c17-9-14(19)18-12-7-6-11(8-13(12)22-16(18)21)15(20)10-4-2-1-3-5-10/h1-8H,9H2 |
| Standard InChI Key | AKRSCKRYGNDLOQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N(C(=O)O3)C(=O)CCl |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The benzoxazolone scaffold consists of a fused bicyclic system containing an oxazolone ring (a five-membered lactam) attached to a benzene ring. In 2(3H)-Benzoxazolone, 6-benzoyl-3-(chloroacetyl)-, two key modifications distinguish it from the parent structure:
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6-Benzoyl group: Aromatic acylation at the 6th position introduces a benzoyl moiety (), enhancing lipophilicity and electronic stability.
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3-Chloroacetyl group: Substitution at the 3rd position with a chloroacetyl group () confers electrophilic reactivity, enabling interactions with biological nucleophiles such as thiols or amines .
These substitutions create a sterically and electronically diverse molecule, facilitating interactions with multiple biological targets.
Table 1: Physicochemical Properties of 2(3H)-Benzoxazolone, 6-Benzoyl-3-(Chloroacetyl)-
| Property | Value |
|---|---|
| CAS Number | 95923-41-4 |
| Molecular Formula | |
| Molecular Weight | 315.71 g/mol |
| Melting Point | 205–220°C (literature range) |
| Solubility | Low in water; soluble in DMSO, DMF |
| Stability | Hydrolytically sensitive at extreme pH |
Synthesis Methodologies
Acylation Reactions for 6-Benzoyl Substitution
The 6-benzoyl group is introduced via Friedel-Crafts acylation, employing benzoyl chloride () in the presence of Lewis acids such as aluminum chloride () or polyphosphoric acid (PPA) . This regioselective reaction targets the 6th position due to the electron-donating effects of the lactam oxygen, which activates the para position of the benzene ring .
Mechanistic Insight:
Chloroacetylation at the 3rd Position
The 3-chloroacetyl group is appended via nucleophilic substitution or Mannich reactions. In one approach, chloroacetyl chloride () reacts with the secondary amine of benzoxazolone under basic conditions :
Optimization Challenges
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Regioselectivity: Competing acylation at the 5th position is mitigated using bulky directing groups or low-temperature conditions .
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Stability of Chloroacetyl Group: The chloroacetyl moiety is prone to hydrolysis, necessitating anhydrous conditions during synthesis.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions confirm functional groups:
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C-Cl Stretch: 750–700 cm (weak).
-NMR (400 MHz, CDCl):
-NMR (100 MHz, CDCl):
Mass Spectrometry
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Molecular Ion Peak: m/z 315.71 (M).
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Key Fragments:
Future Directions and Challenges
Improving Bioavailability
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Prodrug Strategies: Masking the chloroacetyl group as a thioester to enhance metabolic stability .
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Nanoparticle Delivery: Encapsulation in lipid-based carriers to improve CNS penetration .
Target Validation
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CRISPR-Cas9 Screening: Identify genetic modifiers of benzoxazolone sensitivity in cancer cells.
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Cryo-EM Studies: Resolve binding modes with acid ceramidase for structure-based drug design .
Toxicity Profiling
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Genotoxicity Assays: Assess chromosomal aberrations in vitro.
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Cardiotoxicity Screening: Evaluate hERG channel inhibition risks.
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